molecular formula C15H11Cl2N3O B2552985 N-(1H-benzimidazol-2-ylmethyl)-2,4-dichlorobenzamide CAS No. 338771-69-0

N-(1H-benzimidazol-2-ylmethyl)-2,4-dichlorobenzamide

Cat. No. B2552985
CAS RN: 338771-69-0
M. Wt: 320.17
InChI Key: AJJJCGQWOMMBQW-UHFFFAOYSA-N
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Description

The compound "N-(1H-benzimidazol-2-ylmethyl)-2,4-dichlorobenzamide" is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This class of compounds is known for its significance in medicinal chemistry due to its biological and pharmacological properties. Benzimidazole derivatives are often explored for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and antiproliferative activities .

Synthesis Analysis

The synthesis of benzimidazole derivatives can be achieved through various methods, including one-pot synthesis and Mannich reactions. One-pot synthesis methods have been developed for the preparation of biologically active benzimidazole compounds, offering advantages such as short reaction times, large-scale synthesis, and good yields . Mannich reactions are also utilized to synthesize benzimidazole derivatives, which are then evaluated for their biological activities . These methods involve the reaction of different starting materials, such as aryl-modified sulfinylbis compounds or 2,3-diaminobenzamide, with other chemical entities to form the desired benzimidazole compounds .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is often elucidated using various spectroscopic techniques, including IR, NMR, and mass spectrometry. X-ray crystallography is also used to determine the crystal structure of these compounds, providing insights into their three-dimensional conformation and tautomeric forms . For instance, the structure of a related compound, N-(1H-benzo[d]imidazol-2-ylmethyl)-N-(2,6-dichlorophenyl)amine, was determined to have a planar benzimidazole ring system with a specific dihedral angle to the phenyl ring, stabilized by hydrogen bonding .

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions, depending on their substituents and reaction conditions. The reactivity of these compounds is influenced by the presence of functional groups, which can participate in different types of chemical interactions and bond formations. The synthesis processes often involve condensation reactions under specific conditions, such as visible light irradiation or the use of catalysts like PYTZ .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are closely related to their molecular structure. These properties include solubility, melting points, and stability, which are important for their potential use as pharmaceutical agents. The presence of substituents like chloro, nitro, or tetrazole groups can significantly affect these properties and, consequently, the biological activity of the compounds .

Scientific Research Applications

Antimicrobial and Anti-inflammatory Applications

  • N-(1H-benzimidazol-2-ylmethyl)-2,4-dichlorobenzamide and its derivatives have been studied for their potential in antimicrobial and anti-inflammatory treatments. For instance, a study demonstrated the synthesis and evaluation of similar compounds for their anti-inflammatory and antimicrobial potential, highlighting the importance of the benzimidazole ring in modern drug discovery (Sethi et al., 2018).

Anticancer Properties

  • Research into Pd(II) and Pt(II) complexes of benzimidazole derivatives, including compounds similar to this compound, has been conducted to explore their potential as antitumor compounds (Mansour & Abdel-Ghani, 2015).
  • These complexes have shown cytotoxic activities against various cancer cell lines, indicating their potential use in cancer treatment.

Structural and Spectroscopic Analysis

  • Studies have been conducted to understand the molecular structures and vibrational frequencies of benzimidazole derivatives, which can be crucial for their application in various scientific fields. For example, research on the molecular structures of 2-arylaminomethyl-1H-benzimidazole provided insights into their electronic structure and bonding, which could be relevant for their biological activities (Ghani & Mansour, 2012).

Applications in Polymerisation Reactions

  • The compounds related to this compound have been utilized in studying polymerization reactions. One study explored the structural, mechanistic, and kinetic studies of polymerization reactions of ε-caprolactone using benzimidazolylmethylamine ZnII and CuII carboxylate complexes (Attandoh et al., 2014).

Chemosensor Development

  • Benzimidazole derivatives have been integrated into the development of chemosensors. For instance, anthracene- and pyrene-bearing imidazoles, which are similar in structure to this compound, have been synthesized and used as chemosensors for detecting aluminum ions in living cells (Shree et al., 2019).

Mechanism of Action

While the specific mechanism of action for “N-(1H-benzimidazol-2-ylmethyl)-2,4-dichlorobenzamide” is not available, related compounds such as N-benzimidazol-2yl benzamide analogues have been studied as allosteric activators of human glucokinase, revealing significant hypoglycemic effects for therapy of type-2 diabetes (T2D) in animal as well as human models .

properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-2,4-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2N3O/c16-9-5-6-10(11(17)7-9)15(21)18-8-14-19-12-3-1-2-4-13(12)20-14/h1-7H,8H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJJJCGQWOMMBQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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